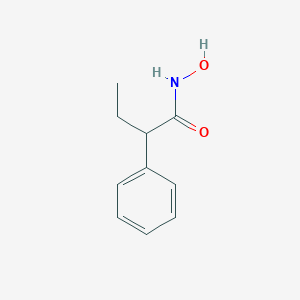
3-Mercaptoisonicotinic acid
説明
3-Mercaptoisonicotinic acid (3-MNA) is an organic acid which is used in a variety of scientific research applications. It is a derivative of nicotinic acid, and is also known as 3-hydroxy-2-pyridinecarboxylic acid. 3-MNA is an important intermediate in the synthesis of various compounds, and has been used in the synthesis of drugs and other compounds. 3-MNA has a wide range of applications, including in biochemical and physiological studies, and in laboratory experiments.
科学的研究の応用
Hypoglycemic Activity
3-Mercaptoisonicotinic acid and its derivatives have been explored for their hypoglycemic activity. For instance, 3-Mercapto-4-methylpicolinic acid, derived from 3-mercaptopicolinic acid (3-MPA), showed hypoglycemic activity in fasted rats, though its potency was not greater than 3-MPA (Blank et al., 1977).
Sensor Development
3-Mercaptopicolinic acid derivatives have been used in developing sensors. For instance, TiO2-Au nanoparticles were developed as sensors for 3-mercaptopropionic acid, highlighting its role in the biogeochemistry of sulfur and its potential toxicity in aquatic environments (Montoya‐Villegas et al., 2019).
Inhibition of Gluconeogenesis
3-Mercaptopicolinic acid inhibits gluconeogenesis from lactate and alanine in the liver, acting at phosphoenolpyruvate carboxykinase. This makes it a potential agent for studying metabolic regulation involving gluconeogenesis and anaplerotic mechanisms (Goodman, 1975).
Quantum Dot Synthesis
In the field of nanotechnology, mercapto acids like 3-mercaptopropionic acid have been used as capping agents in the synthesis of CdTe quantum dots. The structure of these mercapto acids influences the growth rate, size distribution, and fluorescence of the quantum dots (Ma et al., 2013).
Biomarker in Spinal Cord Injury
In veterinary medicine, 3-hydroxypropyl mercapturic acid (a metabolite of acrolein) has been studied as a biomarker in dogs with acute spinal cord injury, indicating its potential use in clinical trials for therapeutic intervention (Sangster et al., 2017).
Role in Muscle Metabolism
3-Mercaptopicolinic acid's effect on muscle metabolism has been explored, particularly its impact on alanine synthesis in skeletal muscle, which suggests that it has multiple effects on intermediary metabolism beyond phosphoenolpyruvate carboxykinase inhibition (Palmer et al., 1984).
特性
IUPAC Name |
3-sulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-3-5(4)10/h1-3,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCVAYPJRENEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509756 | |
| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18103-75-8 | |
| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



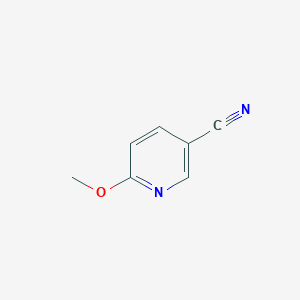
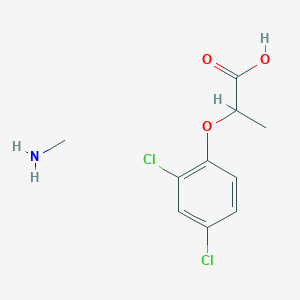


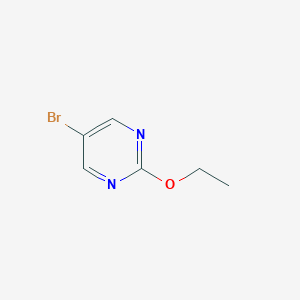
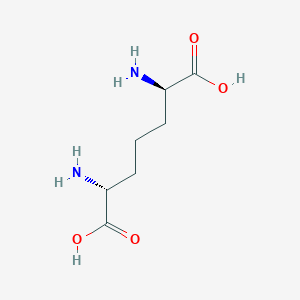
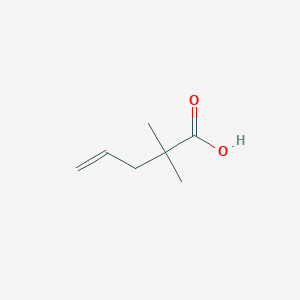


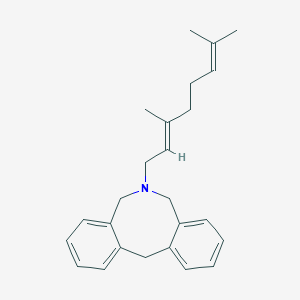
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)


